molecular formula C17H17BrN2O3S B4886655 N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4886655
M. Wt: 409.3 g/mol
InChI Key: ZBBKPLDVKTZUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in 2002 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of BAY 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and induction of apoptosis in cancer cells. It has also been shown to reduce pulmonary vascular resistance and improve pulmonary arterial hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using BAY 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and may be expensive.

Future Directions

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new drugs that target the sGC pathway for the treatment of cardiovascular disease, cancer, and other conditions. Another area of interest is the exploration of the potential therapeutic applications of BAY 41-2272 in other fields, such as neurodegenerative diseases and metabolic disorders.
In conclusion, BAY 41-2272 is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the activation of the sGC pathway, which leads to a variety of physiological effects. While there are some limitations to its use in lab experiments, it remains an important area of research for the development of new drugs and the treatment of a variety of conditions.

Synthesis Methods

The synthesis of BAY 41-2272 involves a multi-step process that begins with the reaction of 4-bromobenzylamine with cyclopropylamine to form N~2~-(4-bromophenyl)-N~1~-cyclopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and pulmonary hypertension. In cardiovascular disease, BAY 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial hypertension and reduce pulmonary vascular resistance.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBKPLDVKTZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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